3-(2-Methoxy-5-methylphenyl)thiolan-3-ol
Description
3-(2-Methoxy-5-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a methoxy-methylphenyl group at the 3-position.
Properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-9-3-4-11(14-2)10(7-9)12(13)5-6-15-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLKEYNCINIPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCSC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences :
- Thiolan-3-ol : Contains a sulfur atom in the thiolane ring, enhancing lipophilicity compared to purely oxygenated analogs. The hydroxyl group at the 3-position may facilitate hydrogen bonding.
- Propanol Derivative: Features a linear propanol chain with two aromatic substituents (phenyl and methoxy-methylphenyl), increasing steric bulk and polarity.
- Propanoic Acid Derivative: Substituted with a carboxylic acid group, significantly increasing polarity and aqueous solubility compared to the thiolan-3-ol .
Physicochemical Properties
Lipophilicity
- Thiolan-3-ol : Predicted LogP ~2.5–3.0 (estimated based on thiolane analogs), indicating moderate lipophilicity suitable for membrane permeability.
- Propanol Derivative: LogP ~3.5 (estimated), higher due to the phenyl group and hydroxyl group.
- Propanoic Acid Derivative: LogP 2.44 (experimental), reduced due to the ionizable carboxylic acid group .
Solubility
- Thiolan-3-ol: Likely soluble in polar aprotic solvents (DMF, DMSO) and alcohols, similar to the propanoic acid analog .
- Propanol Derivative: Soluble in dichloromethane (as a 50% solution) and ethanol, reflecting moderate polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
